

An In-depth Technical Guide to Nitrosonium Hexafluorophosphate (CAS: 16921-91-8)

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Compound of Interest

Compound Name: Nitrosonium hexafluorophosphate

Cat. No.: B095733

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Introduction

Nitrosonium hexafluorophosphate, with the CAS number 16921-91-8, is a powerful and versatile inorganic salt composed of a nitrosonium cation ($[\text{NO}]^+$) and a hexafluorophosphate anion ($[\text{PF}_6]^-$).^[1] This compound is a potent oxidizing agent and a valuable source of the nitrosonium ion, rendering it highly useful in a variety of organic transformations. Its applications span from serving as a polymerization initiator to facilitating C-H bond functionalization and the synthesis of complex heterocyclic systems.^{[1][2][3][4]} This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of the underlying reaction mechanisms.

Chemical and Physical Properties

Nitrosonium hexafluorophosphate is typically a colorless or white crystalline solid.^{[5][6]} It is sensitive to moisture and should be handled and stored in a dry, inert atmosphere.^[1] The compound is soluble in acetonitrile, a common solvent for its reactions.^[5]

Table 1: Physicochemical Properties of **Nitrosonium Hexafluorophosphate**

Property	Value	Reference
CAS Number	16921-91-8	[7][8]
Molecular Formula	F ₆ NOP	[8]
Molecular Weight	174.97 g/mol	[1][7]
Appearance	Colorless or white crystalline solid	[5][6][9]
Purity	Typically ≥95%	[7][9]
Solubility	Soluble in acetonitrile	[5]
Sensitivity	Moisture sensitive	[1]
Storage Temperature	Refrigerated	[7]
InChI Key	SAKPNYRUBHJGAR-UHFFFAOYSA-N	[7]

Safety and Handling

Nitrosonium hexafluorophosphate is a corrosive substance that can cause severe skin burns and eye damage.[4][10][11] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

Table 2: Hazard and Precautionary Statements

GHS Classification	Hazard Statements	Precautionary Statements
Skin Corrosion/Irritation (Category 1B)	H314: Causes severe skin burns and eye damage	P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Serious Eye Damage/Eye Irritation (Category 1)		

Data sourced from Fisher Scientific and ECHEMI safety data sheets.[\[6\]](#)[\[10\]](#)

Key Applications and Experimental Protocols

Nitrosonium hexafluorophosphate is a versatile reagent in organic synthesis, primarily utilized for its strong electrophilic and oxidizing properties.

Polymerization Initiator

Nitrosonium hexafluorophosphate is an effective initiator for the cationic polymerization of various monomers, including 1,2-epoxides (like styrene oxide and cyclohexene oxide), styrene, n-butyl vinyl ether, and tetrahydrofuran.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[12\]](#) The nitrosonium ion initiates the polymerization by attacking the monomer to form a cationic intermediate, which then propagates the polymer chain.

Experimental Protocol: Polymerization of Styrene Oxide

This protocol is a representative example and may require optimization for specific applications.

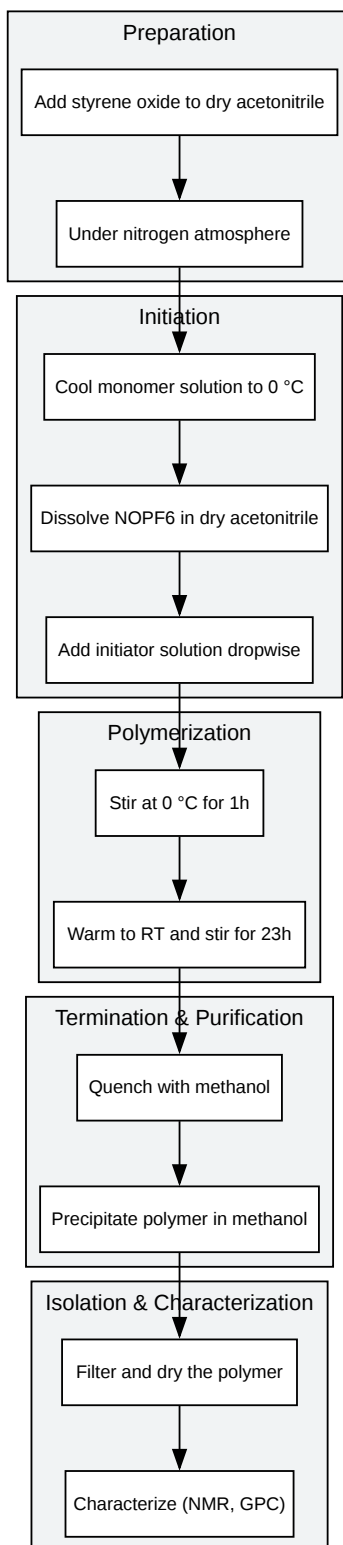
- Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add freshly distilled and dried styrene oxide (10 mmol) to dry acetonitrile (20 mL) under a nitrogen atmosphere.
- Initiation: Cool the solution to 0 °C in an ice bath. In a separate dry vial, dissolve **nitrosonium hexafluorophosphate** (0.1 mmol) in dry acetonitrile (5 mL). Using a syringe,

add the initiator solution dropwise to the stirred monomer solution.

- Polymerization: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 23 hours.
- Termination and Purification: Quench the reaction by adding a small amount of methanol (5 mL). Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol (200 mL).
- Isolation: Collect the precipitated poly(styrene oxide) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
- Characterization: Characterize the resulting polymer by techniques such as ^1H NMR, ^{13}C NMR, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.^[1]

Workflow for Polymerization of Styrene Oxide

Workflow for Polymerization of Styrene Oxide

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Caption: A step-by-step workflow for the polymerization of styrene oxide.

Electrophilic Nitrosation of Arenes

The nitrosonium ion is a potent electrophile that can react with electron-rich aromatic compounds to introduce a nitroso group (-NO). This reaction is a key step in the synthesis of various nitrogen-containing aromatic compounds.

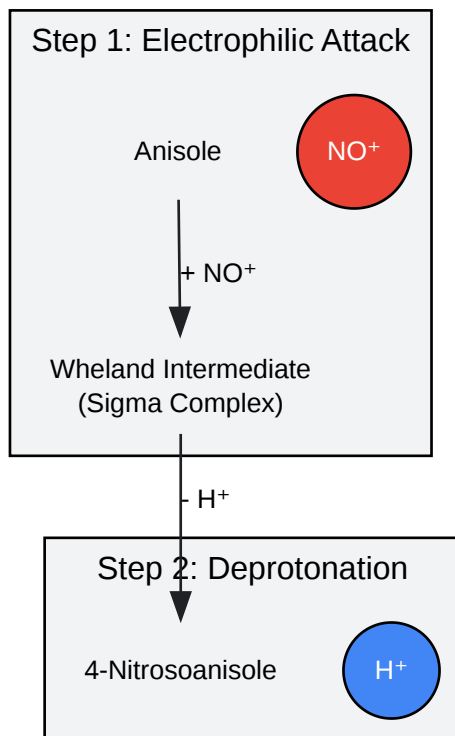
Experimental Protocol: Nitrosation of Anisole

This protocol is adapted from general procedures for arene nitrosation and may require optimization.[\[10\]](#)[\[12\]](#)

- **Setup:** In a 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve anisole (5 mmol) in glacial acetic acid (15 mL).
- **Reagent Addition:** Cool the solution to 0 °C. In a separate flask, prepare a solution of **nitrosonium hexafluorophosphate** (5.5 mmol) in a minimal amount of dry acetonitrile.
- **Reaction:** Slowly add the **nitrosonium hexafluorophosphate** solution to the stirred anisole solution while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 2 hours.
- **Workup:** Pour the reaction mixture into a beaker containing ice water (100 mL). The product, 4-nitrosoanisole, will precipitate.
- **Isolation:** Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
- **Purification:** Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-nitrosoanisole.

Mechanism of Electrophilic Nitrosation of Anisole

Mechanism of Electrophilic Nitrosation of Anisole



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Caption: The two-step mechanism of electrophilic nitrosation of anisole.

Synthesis of 1,2-Oxazines

Nitrosonium hexafluorophosphate reacts with certain olefins in acetonitrile to afford 4H-5,6-dihydro-1,2-oxazines in good yields.[13] This reaction provides a direct route to this important class of heterocyclic compounds.

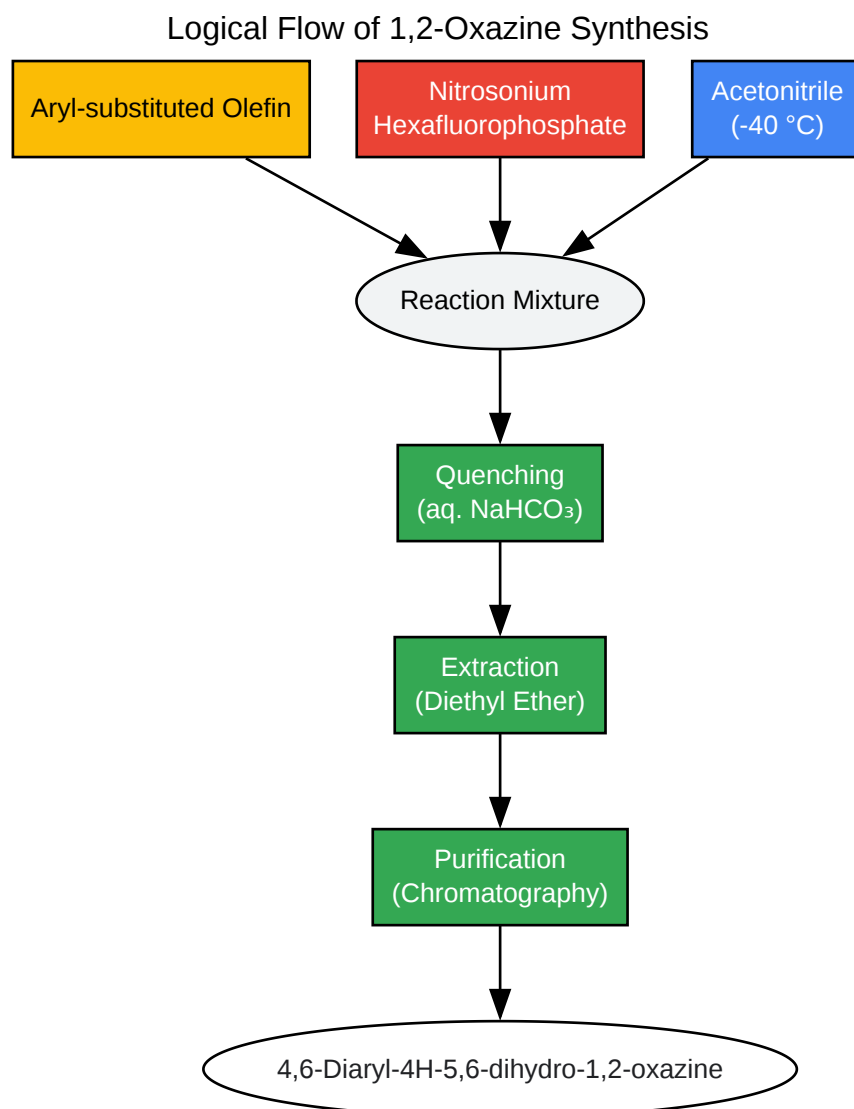
Experimental Protocol: Synthesis of 4,6-Diaryl-4H-5,6-dihydro-1,2-oxazines

This protocol is based on the work of Lee et al. and may require specific adaptation.[13]

- **Reaction Setup:** To a solution of the aryl-substituted olefin (1 mmol) in dry acetonitrile (10 mL) at $-40\text{ }^{\circ}\text{C}$ (acetonitrile/dry ice bath) under a nitrogen atmosphere, add **nitrosonium hexafluorophosphate** (1.2 mmol) portion-wise over 5 minutes.

- Reaction: Stir the mixture at -40 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
- Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to yield the desired 4,6-diaryl-4H-5,6-dihydro-1,2-oxazine.

Logical Relationship in Oxazine Synthesis



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Caption: A flowchart illustrating the key stages in the synthesis of 1,2-oxazines.

Conclusion

Nitrosonium hexafluorophosphate is a highly effective and versatile reagent with significant applications in both polymer chemistry and organic synthesis. Its ability to act as a potent electrophile and oxidizing agent allows for a range of transformations that are valuable to researchers and professionals in the chemical and pharmaceutical sciences. Proper handling and adherence to safety protocols are paramount when working with this reactive compound. The experimental procedures and mechanistic insights provided in this guide serve as a

valuable resource for harnessing the synthetic potential of **nitrosonium hexafluorophosphate**.

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